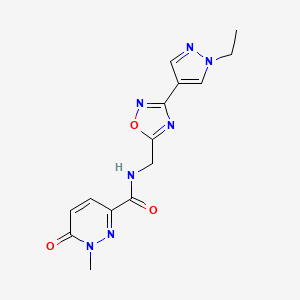
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H15N7O3 and its molecular weight is 329.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that exhibits significant biological activity. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique combination of a pyrazole moiety and an oxadiazole ring, which are known for their diverse biological activities. The synthesis typically involves the cyclocondensation of appropriate hydrazine derivatives with carbonyl compounds, leading to the formation of the oxadiazole structure. The specific reaction conditions and reagents used can significantly influence the yield and purity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrazole rings. For example, derivatives similar to this compound have shown moderate cytotoxic effects against various cancer cell lines. In one study, compounds were evaluated for their ability to inhibit cell viability in vitro, with some derivatives achieving over 50% inhibition at concentrations as low as 10 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 8.5 |
| Compound B | MCF7 | 12.0 |
| N-(...) | A549 | 9.7 |
Anti-inflammatory Activity
Compounds with similar structures have also been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro assays have demonstrated that certain derivatives can achieve higher selectivity for COX-2 compared to COX-1, suggesting a favorable therapeutic profile .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance:
- Receptor Modulation : Compounds containing oxadiazole rings have been shown to act as modulators of various receptors such as S1P receptors .
- Enzyme Inhibition : The inhibition of key enzymes involved in cancer progression and inflammation has been documented .
Case Studies
A notable case study involved the evaluation of a series of oxadiazole-containing compounds for their anticancer activity against human lung cancer cells (A549). The study reported that several derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics .
Another investigation assessed the anti-inflammatory effects of similar compounds in animal models of arthritis. The results indicated a marked reduction in inflammatory markers and improvement in clinical symptoms .
特性
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O3/c1-3-21-8-9(6-16-21)13-17-11(24-19-13)7-15-14(23)10-4-5-12(22)20(2)18-10/h4-6,8H,3,7H2,1-2H3,(H,15,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPSPLIXIVYAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














